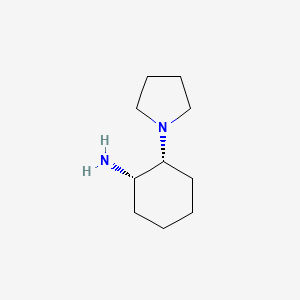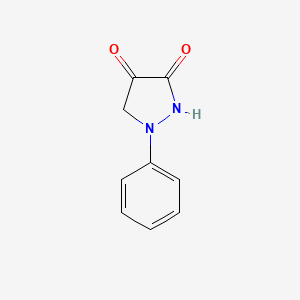
1-Phenylpyrazolidine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpyrazolidine-3,4-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in pharmaceuticals and agrochemicals. The structure of this compound consists of a pyrazolidine ring with two keto groups at positions 3 and 4, and a phenyl group attached to the nitrogen at position 1.
Preparation Methods
The synthesis of 1-Phenylpyrazolidine-3,4-dione typically involves the condensation of phenylhydrazine with a suitable diketone. One common method is the reaction of phenylhydrazine with diethyl malonate, followed by cyclization and oxidation to form the desired pyrazolidinedione . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient synthesis.
Chemical Reactions Analysis
1-Phenylpyrazolidine-3,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide in alkaline medium to form spiro derivatives.
Reduction: Reduction with agents like sodium borohydride can yield corresponding hydrazine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions with carbonyl compounds to form alkylidene derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The biological activity of 1-Phenylpyrazolidine-3,4-dione is attributed to its ability to interact with various molecular targets. For instance, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact mechanism involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
1-Phenylpyrazolidine-3,4-dione can be compared with other pyrazolidinedione derivatives such as:
3,5-Pyrazolidinedione: Known for its use in pharmaceuticals like phenylbutazone.
1-Phenyl-3,5-pyrazolidinedione: Similar in structure but differs in the position of the keto groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-phenylpyrazolidine-3,4-dione |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-11(10-9(8)13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
InChI Key |
HJEDFKPOFHBXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=O)NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


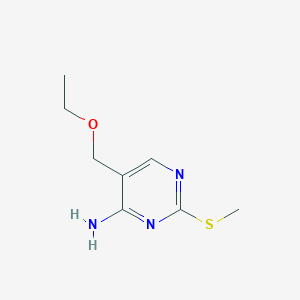
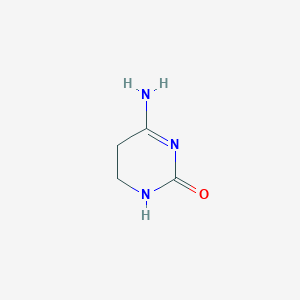
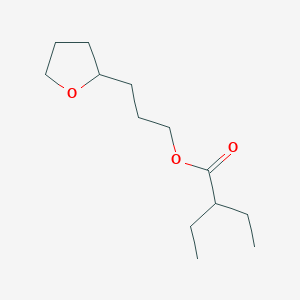
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)

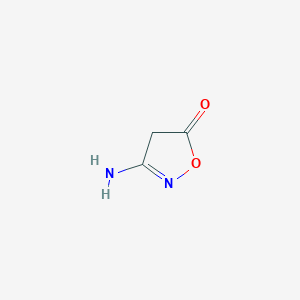
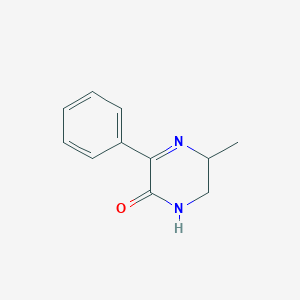
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
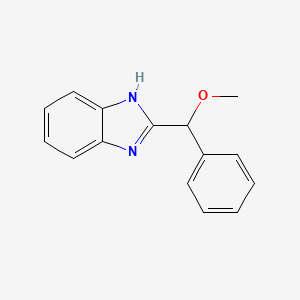
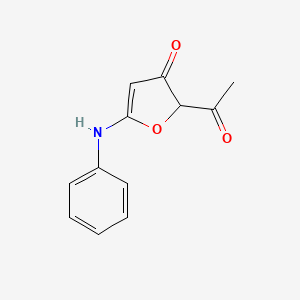
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
